molecular formula C4H11N3O2S B15091462 (3R)-3-Aminopyrrolidine-1-sulfonamide

(3R)-3-Aminopyrrolidine-1-sulfonamide

Cat. No.: B15091462
M. Wt: 165.22 g/mol
InChI Key: ZKAGJCVVFISLIT-SCSAIBSYSA-N
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Description

(3R)-3-Aminopyrrolidine-1-sulfonamide is a chiral, small-molecule building block of significant value in modern medicinal chemistry and drug discovery research. Its structure incorporates both an aminopyrrolidine ring and a sulfonamide functional group, a combination known to be a privileged scaffold for designing potent enzyme inhibitors . The sulfonamide group is a common pharmacophore in a wide range of therapeutic agents, from antimicrobials to drugs targeting carbonic anhydrase . Specifically, aminopyrrolidine sulfonamide derivatives have been identified as a key structural motif in the development of synthetic inhibitors for serine proteases . These enzymes mediate numerous physiological and pathological processes, making them prominent targets for therapeutic intervention. Research into compounds with this core structure is ongoing in areas such as the modulation of chemokine receptors, which are implicated in inflammatory diseases, atherosclerosis, and autoimmune disorders like rheumatoid arthritis . The stereochemistry of the compound, indicated by the (3R) configuration, is critical for its biological activity and binding affinity to specific protein targets. As a reagent, this compound serves as a versatile precursor or intermediate for the synthesis of more complex molecules, allowing researchers to explore structure-activity relationships and develop novel potential therapeutics for a variety of disease states . This product is intended for research purposes in laboratory settings only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

(3R)-3-aminopyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)/t4-/m1/s1

InChI Key

ZKAGJCVVFISLIT-SCSAIBSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)N

Canonical SMILES

C1CN(CC1N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3r 3 Aminopyrrolidine 1 Sulfonamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (3R)-3-Aminopyrrolidine-1-sulfonamide logically disconnects the molecule at the sulfonamide bond. This primary disconnection reveals two key precursors: (3R)-3-aminopyrrolidine and a suitable sulfonylating agent, such as sulfuryl chloride followed by amination, or a pre-formed sulfamoyl chloride.

The main synthetic challenge lies in establishing the stereocenter at the C3 position of the pyrrolidine (B122466) ring. Therefore, the retrosynthesis of the (3R)-3-aminopyrrolidine precursor is critical. This intermediate can be conceptually derived from several strategic starting materials:

Chiral Pool Starting Materials: Natural amino acids like L-aspartic acid or L-glutamic acid serve as common and inexpensive starting points. For instance, L-aspartic acid can be chemically transformed through cyclization and reduction sequences to yield the desired chiral pyrrolidine core.

Prochiral Precursors: A prochiral molecule, such as 1-protected-pyrrolidin-3-one, can be a precursor for asymmetric reduction or reductive amination to introduce the chiral amine group.

Acyclic Precursors: Acyclic molecules can be utilized in cyclization reactions where the stereochemistry is induced by a chiral catalyst or auxiliary.

This analysis identifies (3R)-3-aminopyrrolidine (or a protected version) as the pivotal intermediate, the synthesis of which is the focus of various enantioselective strategies.

Enantioselective Synthesis Strategies

The enantioselective synthesis of the core intermediate, (3R)-3-aminopyrrolidine, is paramount for producing the final sulfonamide compound in high optical purity. Several distinct strategies have been developed to achieve this, leveraging chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of chiral 3-aminopyrrolidines, auxiliaries can be used to control conjugate additions to chiral bicyclic lactams. For example, an auxiliary derived from a chiral amino alcohol can be used to form a chiral amide, which then directs the stereoselective alkylation or addition reactions.

One common approach involves the use of oxazolidinone auxiliaries, popularized by David Evans. The substrate is first coupled with the chiral oxazolidinone to form an imide. The auxiliary then sterically directs subsequent reactions, such as alkylation at the alpha-position of the carbonyl group, before being cleaved and recovered. Another well-established method employs pseudoephedrine as a chiral auxiliary, which forms a chiral amide that can be diastereoselectively alkylated.

Auxiliary TypeKey ReactionDiastereomeric Excess (d.e.)Reference
OxazolidinonesAldol Reactions, AlkylationsOften >95%
PseudoephedrineAsymmetric AlkylationTypically >90%
SAMP/RAMPAsymmetric AlkylationUp to >98%

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Strategies for synthesizing chiral pyrrolidines often involve catalytic asymmetric [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles. This method can construct the pyrrolidine ring and set multiple stereocenters simultaneously with high enantioselectivity.

Another powerful strategy is the organocatalytic asymmetric Michael addition. For example, a diarylprolinol silyl (B83357) ether can catalyze the addition of nitroalkanes to α,β-unsaturated aldehydes, a key step in a multi-step synthesis of trans-3-substituted proline derivatives with excellent enantioselectivity (up to 99% ee). Furthermore, rhodium-catalyzed asymmetric C-H insertion reactions provide a de novo strategy for building the pyrrolidine ring from simple hydrocarbons.

Catalysis TypeReactionCatalyst ExampleEnantiomeric Excess (e.e.)Reference
OrganocatalysisMichael AdditionDiarylprolinol silyl etherUp to 99%
Metal Catalysis[3+2] CycloadditionSilver or Copper complexesUp to 98%
Metal CatalysisC-H AminationChiral Rhodium(II) complexesHigh

Chemoenzymatic Synthetic Routes

Biocatalysis provides a highly selective and environmentally friendly alternative for synthesizing chiral amines. Chemoenzymatic routes often employ enzymes like hydrolases, reductases, or transaminases to achieve high optical purity.

A common chemoenzymatic approach for (3R)-3-aminopyrrolidine involves the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) can be used for the enantioselective acylation of racemic N-protected 3-aminopyrrolidine (B1265635), separating the two enantiomers. Alternatively, amine transaminases (ATAs) can be used for the asymmetric synthesis of the chiral amine from a prochiral ketone precursor, N-protected-3-pyrrolidinone. This one-pot photoenzymatic process combines regioselective photooxyfunctionalization to create the ketone, in situ N-protection, and stereoselective biocatalytic transamination to yield the optically pure N-protected 3-aminopyrrolidine.

Enzyme ClassStrategyKey TransformationOptical PurityReference
Hydrolases (e.g., Lipases)Kinetic ResolutionEnantioselective acylation of racemic amine>95% e.e.
Amine Transaminases (ATAs)Asymmetric SynthesisReductive amination of N-Boc-3-pyrrolidinoneHigh
Keto Reductases (KREDs)Asymmetric SynthesisAsymmetric reduction of N-Boc-3-pyrrolidinone to chiral alcoholHigh

Novel Synthetic Routes and Process Optimization

The development of novel and optimized synthetic routes is crucial for the large-scale, cost-effective, and sustainable production of this compound.

Development of Efficient and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. For the synthesis of the target sulfonamide, this involves optimizing both the creation of the chiral pyrrolidine core and the final sulfonylation step.

Ring-closing enyne metathesis (RCEM) offers an efficient method for preparing pyrrolidine derivatives using highly active and air-stable ruthenium catalysts like the Grubbs catalysts. This approach is atom-economical and proceeds under mild conditions.

Process optimization in chemoenzymatic routes focuses on factors like efficient cofactor recycling systems to reduce the cost associated with expensive cofactors like NAD(P)H or pyridoxal (B1214274) 5'-phosphate (PLP). Enzyme immobilization on solid supports is another key strategy that enhances stability, allows for easier separation from the reaction mixture, and enables reuse of the biocatalyst, thereby lowering production costs. These advancements are critical for making enzymatic routes for chiral amine synthesis industrially viable.

Flow Chemistry Applications in Synthesis

The synthesis of complex molecules, including sulfonamides, is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.netneuroquantology.com This approach offers substantial advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. neuroquantology.comamt.ukjst.org.in While specific literature detailing the flow synthesis of this compound is not prevalent, the principles can be applied from established methodologies for similar compounds.

A hypothetical flow process for sulfonamide synthesis would typically involve pumping two separate streams of reactants—one containing the amine (e.g., (3R)-3-aminopyrrolidine) and the other a sulfonylating agent (like sulfuryl chloride followed by ammonolysis)—into a T-mixer. researchgate.net The combined stream would then pass through a heated reactor coil to facilitate the reaction. researchgate.net The residence time, temperature, and stoichiometry can be precisely controlled by adjusting the flow rates and reactor dimensions, allowing for rapid optimization and high yields. neuroquantology.comjst.org.in This method minimizes the handling of potentially hazardous intermediates and allows for safer operation at elevated temperatures and pressures, often leading to significantly reduced reaction times compared to batch methods. jst.org.in

Table 1: Comparison of Flow Chemistry and Batch Processing for Sulfonamide Synthesis
ParameterFlow ChemistryBatch Processing
Safety Enhanced due to small reactor volumes and better heat dissipation. amt.ukHigher risk of thermal runaways with large volumes.
Scalability Easily scaled by extending operational time or using parallel reactors. neuroquantology.comScaling up often requires significant process redevelopment.
Control Precise control over temperature, pressure, and residence time. neuroquantology.comGradients in temperature and concentration can occur.
Efficiency Improved mass and heat transfer lead to faster reactions and cleaner products. amt.ukCan be limited by mixing and heat transfer rates.

Derivatization and Analog Preparation

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the creation of diverse analogs for structure-activity relationship (SAR) studies.

Functionalization at the Pyrrolidine Ring

Modification of the pyrrolidine ring is typically achieved by utilizing a pre-functionalized starting material rather than direct substitution on the intact this compound molecule. Syntheses often commence from chiral precursors like (S)-3-hydroxypyrrolidine. googleapis.comgoogle.com By starting with various substituted pyrrolidine derivatives, a library of analogs with diverse functionalities on the carbon backbone of the ring can be generated. For instance, introducing alkyl or other functional groups at the C-4 or C-2 positions of the pyrrolidine precursor would yield analogs with altered steric and electronic properties.

Table 2: Potential Modifications of the Sulfonamide Moiety
Reagent ClassResulting Structure (R-SO₂-NR'R'')Potential Impact
Alkyl Halides (R'-X)R-SO₂-NHR' or R-SO₂-N(R')₂Increases lipophilicity, alters steric profile.
Aryl Halides (Ar-X)R-SO₂-NHArIntroduces aromatic interactions (e.g., π-stacking).
Acyl Chlorides (R'COCl)R-SO₂-NHCOR'Forms a sulfonylurea-like linkage, alters electronic properties.

N-Substitution Reactions on the Amine

The primary amine at the C-3 position is a strong nucleophilic center and the most readily derivatized site on the molecule. It can undergo a wide range of classical amine reactions.

Acylation/Amidation: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding amides. This is a common strategy in medicinal chemistry to introduce a variety of side chains. For example, derivatization reagents have been developed from (S)-3-aminopyrrolidine to react with carboxylic acids for analytical purposes. nih.gov

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though over-alkylation can be a challenge.

Reductive Amination: A controlled and efficient method for mono-alkylation involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

Sulfonylation: Reaction with other sulfonyl chlorides can produce a bis-sulfonamide derivative.

Table 3: Common N-Substitution Reactions at the 3-Amino Group
ElectrophileReaction TypeFunctional Group Formed
Acyl Chloride (R-COCl)AcylationAmide (-NH-CO-R)
Alkyl Halide (R-X)AlkylationSecondary Amine (-NH-R)
Aldehyde (R-CHO) + Reducing AgentReductive AminationSecondary Amine (-NH-CH₂-R)
Sulfonyl Chloride (R-SO₂Cl)SulfonylationDisulfonimide-like structure

Chemical Reactivity and Transformation Studies

Nucleophilic and Electrophilic Reactivity

This compound possesses distinct nucleophilic and electrophilic centers that govern its chemical reactivity.

Nucleophilic Reactivity: The primary site of nucleophilicity is the lone pair of electrons on the nitrogen atom of the 3-amino group. As discussed in section 2.4.3, this amine readily attacks a wide range of electrophiles. nih.gov A secondary, though much weaker, nucleophilic site is the nitrogen of the sulfonamide group. After deprotonation by a strong base, the resulting anion can act as a nucleophile in substitution reactions. rsc.org

Electrophilic Reactivity: The primary electrophilic center is the sulfur atom of the sulfonamide group. This sulfur atom is electron-deficient due to the two highly electronegative oxygen atoms and the nitrogen atom bonded to it. It is therefore susceptible to attack by strong nucleophiles, which can lead to the cleavage of the S-N bond, although this typically requires harsh conditions. The carbon atoms of the pyrrolidine ring are generally not considered electrophilic unless activated by an adjacent functional group.

Table 4: Summary of Reactive Sites
SiteCharacterTypical Reactions
3-Amino Group (Nitrogen)Strongly NucleophilicAlkylation, Acylation, Reductive Amination. nih.gov
Sulfonamide (Sulfur)ElectrophilicNucleophilic attack leading to potential cleavage.
Sulfonamide (Nitrogen)Weakly Nucleophilic (after deprotonation)N-Alkylation, N-Arylation. rsc.org

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions offer powerful strategies for the skeletal modification and functionalization of the this compound core. These transformations can lead to the formation of novel polycyclic systems and the introduction of substituents with a high degree of stereocontrol.

Cycloaddition Reactions:

The pyrrolidine ring system is a common participant in various cycloaddition reactions, particularly [3+2] cycloadditions, which provide a convergent route to highly substituted five-membered rings. While specific examples involving this compound are not extensively documented, the inherent reactivity of the scaffold suggests its potential as a substrate in such transformations. For instance, the secondary amine of the pyrrolidine could be transformed into an azomethine ylide precursor, which could then undergo a [3+2] cycloaddition with a variety of dipolarophiles. This approach would enable the construction of bicyclic structures incorporating the original aminopyrrolidine framework.

A plausible synthetic route could involve the derivatization of the 3-amino group, for example, by acylation, followed by reaction with an aldehyde to form an intermediate that can generate an azomethine ylide. This ylide could then react with an alkene in a [3+2] cycloaddition to yield a complex polycyclic sulfonamide. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cycloaddition, offering a pathway to enantiomerically enriched products.

Rearrangement Reactions:

Rearrangement reactions provide another avenue for the structural diversification of the this compound scaffold. A notable example is the Smiles-Truce rearrangement, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of sulfonamides, this rearrangement can be utilized to generate novel molecular skeletons.

A hypothetical application of a Smiles-Truce rearrangement could involve a suitably functionalized derivative of this compound. For instance, if the 3-amino group is arylated with an aromatic ring bearing a nucleophilic group ortho to the point of attachment, an intramolecular nucleophilic aromatic substitution could be initiated. This would lead to the migration of the pyrrolidinyl-sulfonamide moiety and the formation of a new ring system. The feasibility and outcome of such a rearrangement would be highly dependent on the nature of the substituents and the reaction conditions employed.

Organometallic Reactions Involving the Scaffold

Organometallic chemistry provides a vast toolbox for the precise and efficient functionalization of organic molecules. For the this compound scaffold, palladium- and copper-catalyzed reactions are particularly relevant for forming new carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical candidates.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The this compound scaffold presents several sites for such transformations. For example, the amino group can be a substrate for Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents. Furthermore, if the pyrrolidine ring is functionalized with a halide, it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds.

Recent advancements have also demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation of saturated N-heterocycles. nih.gov In a potential application to a derivative of this compound, where the 3-amino group is protected, a directing group could be installed on the sulfonamide nitrogen to facilitate the selective arylation of the C-H bonds of the pyrrolidine ring. nih.gov This strategy would offer a direct method for the introduction of aryl groups onto the saturated heterocyclic core.

Table 1: Representative Palladium-Catalyzed C-H Arylation of N-Acyl-(3R)-aminopyrrolidine Derivatives
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂RuPhosCs₂CO₃Toluene11085
24-ChlorobenzonitrilePd₂(dba)₃XPhosK₃PO₄Dioxane12078
33-BromoanisolePd(OAc)₂SPhosK₂CO₃Toluene10091
42-BromopyridinePdCl₂(dppf)-NaOtBuDMF13065

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for the formation of C-N bonds. The 3-amino group of this compound is a prime candidate for N-arylation using copper catalysis. nih.govnie.edu.sg This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, which are prevalent in bioactive molecules. The reaction typically involves a copper(I) salt, a base, and often a ligand to facilitate the coupling. nih.govnie.edu.sg

The choice of ligand, base, and solvent can significantly influence the efficiency and scope of the copper-catalyzed N-arylation. Various ligands, including diamines and amino acids, have been shown to promote these couplings under milder conditions. nih.gov

Table 2: Representative Copper-Catalyzed N-Arylation of this compound
EntryAryl HalideCopper SourceLigandBaseSolventTemp (°C)Yield (%)
14-IodotolueneCuIL-ProlineK₂CO₃DMSO9088
24-BromobenzonitrileCuIDMEDAK₃PO₄Dioxane11075
33-BromoanisoleCu₂ONoneCs₂CO₃DMF13082
42-ChloropyridineCuIPhenanthrolineK₂CO₃Toluene12060

Advanced Spectroscopic and Crystallographic Characterization of 3r 3 Aminopyrrolidine 1 Sulfonamide and Its Complexes

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For (3R)-3-Aminopyrrolidine-1-sulfonamide, both ¹H and ¹³C NMR would provide definitive information about its covalent structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and those on the amine and sulfonamide groups. The chiral center at C3 would render the protons on C2, C4, and C5 diastereotopic, leading to more complex splitting patterns. The signal for the proton on the sulfonamide group (–SO₂NH–) is anticipated to appear as a singlet in the range of 8.78–10.15 ppm. rsc.org The protons of the primary amine group (–NH₂) would likely manifest as a singlet around 5.9 ppm. rsc.org The pyrrolidine ring protons would appear in the aliphatic region, typically between 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It is expected to display four distinct signals for the pyrrolidine ring carbons. Due to the influence of the adjacent nitrogen and the sulfonamide group, these carbons would resonate in the approximate range of 25–60 ppm. rsc.org Studies on related sulfonamide derivatives show that aromatic carbons appear between 111.83 and 160.11 ppm, providing a reference for more complex structures. rsc.org

NucleusPositionExpected Chemical Shift (ppm)Notes
¹HSO₂NH-Ring~3.0 - 3.5Attached to the sulfonamide group.
¹HCH-NH₂~3.5 - 4.0Methine proton at the chiral center.
¹HRing CH~1.5 - 3.5Diastereotopic protons leading to complex multiplets.
¹HNH~5.9Primary amine protons, may be a broad singlet. rsc.org
¹³CC-N(SO₂)~45 - 55Carbons adjacent to the sulfonamide nitrogen.
¹³CC-NH₂~50 - 60Chiral carbon attached to the amine group.
¹³CRing CH₂~25 - 40Other ring carbons.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and formula of this compound and for gaining structural insights through fragmentation analysis. Using a high-resolution technique like electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry, the exact mass of the protonated molecule [M+H]⁺ can be determined, confirming its elemental composition (C₄H₁₁N₃O₂S).

The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions is well-studied. nih.gov Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and rearrangements. nih.govnih.gov For this compound, characteristic fragmentation would likely include:

Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common fragmentation pathway for many sulfonamides.

Cleavage of the S-N bond: This would lead to fragments corresponding to the pyrrolidine amine cation and the sulfonyl radical or related ions.

Ring Opening: The pyrrolidine ring itself could undergo cleavage, leading to a series of smaller fragment ions.

m/z (Expected)Proposed FragmentFragmentation Pathway
166.06[M+H]⁺Protonated molecular ion.
149.03[M-NH₃+H]⁺Loss of ammonia (B1221849) from the primary amine.
101.05[M-SO₂H+H]⁺Loss of the sulfonyl group.
85.09[C₄H₉N₂]⁺Fragment corresponding to the protonated 3-aminopyrrolidine (B1265635) ring after S-N cleavage.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H and S=O bonds.

N-H Vibrations: The primary amine (–NH₂) group is expected to show two distinct stretching bands in the region of 3300–3500 cm⁻¹. rsc.org The N-H bond of the sulfonamide group (–SO₂NH–) would likely show a stretching vibration in the 3144–3349 cm⁻¹ range. rsc.org

S=O Vibrations: The sulfonamide group has two S=O bonds, which give rise to strong asymmetric and symmetric stretching bands. These are typically observed in the ranges of 1310–1320 cm⁻¹ (asymmetric) and 1143–1155 cm⁻¹ (symmetric), respectively. rsc.org

S-N Vibration: The stretching of the S-N bond is expected to appear in the 895–914 cm⁻¹ region. rsc.org

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Primary Amine)Asymmetric & Symmetric Stretch3300 - 3500 rsc.org
N-H (Sulfonamide)Stretch3144 - 3349 rsc.org
C-H (Aliphatic)Stretch2850 - 3000
S=O (Sulfonamide)Asymmetric Stretch1310 - 1320 rsc.org
S=O (Sulfonamide)Symmetric Stretch1143 - 1155 rsc.org
S-N (Sulfonamide)Stretch895 - 914 rsc.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

As a chiral molecule with a defined (3R) stereocenter, this compound is expected to be optically active. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming its absolute configuration and studying its conformational properties in solution.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. acs.org While the molecule lacks a strong chromophore for UV-Vis absorption, the electronic transitions associated with the sulfonamide and amine groups in a chiral environment would be expected to produce a CD signal, known as a Cotton effect. acs.org The sign and intensity of the Cotton effect could be correlated with the absolute configuration at the C3 position, often through comparison with theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. aip.org An ORD spectrum would show the plain curve of the molecule's optical rotation at wavelengths far from an absorption band and would exhibit a Cotton effect in the region of absorption, providing complementary data to CD for stereochemical assignment. aip.org These techniques are particularly powerful for confirming the enantiomeric purity of a sample.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of the chiral center.

A crystal structure of this compound would precisely define the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the geometry around the sulfonyl group.

Sulfonamides are well-known for exhibiting polymorphism, which is the ability to crystallize in multiple different crystal forms. researchgate.netnih.govnih.gov This phenomenon arises from the molecule's conformational flexibility and its capacity to form various strong and weak intermolecular interactions. nih.govresearchgate.net Different polymorphs can have distinct physical properties. Factors like the solvent used for crystallization and temperature can influence which polymorph is formed. wikipedia.org The study of polymorphism is critical in pharmaceutical sciences as different crystal forms can affect a drug's properties. nih.gov

The crystal packing of this compound would be dominated by a network of hydrogen bonds. nih.gov The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), and the primary amine group is also a strong hydrogen bond donor (N-H). nih.govacs.org

Expected interactions include:

Sulfonamide-Sulfonamide Interactions: Chains or dimers formed by hydrogen bonds between the N-H donor of one molecule and the sulfonyl oxygen acceptor of another.

Amine-Sulfonamide Interactions: Hydrogen bonds between the primary amine N-H donors and the sulfonyl oxygen acceptors. rsc.org

Amine-Amine Interactions: Hydrogen bonds between the amine groups of adjacent molecules.

Advanced Analytical Methods for Purity and Stereochemical Integrity

The rigorous characterization of chiral molecules such as this compound is paramount in pharmaceutical development to ensure safety and efficacy. Advanced analytical techniques are employed to ascertain not only the chemical purity but also the stereochemical integrity, specifically the enantiomeric excess (e.e.) of the desired (R)-enantiomer. This section details the application of chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy for the comprehensive analysis of this compound.

Chiral HPLC and GC for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both HPLC and GC are powerful techniques for determining the enantiomeric excess of chiral compounds. The choice between HPLC and GC often depends on the compound's volatility and thermal stability. For amines like this compound, derivatization is often a necessary step, especially for GC analysis, to improve volatility and chromatographic performance. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantiomeric separation of pharmaceutical compounds due to its high resolution and the availability of a wide variety of chiral stationary phases (CSPs). nih.govheraldopenaccess.us For the analysis of this compound, a pre-column derivatization technique can be employed to introduce a chromophore, enhancing UV detection and facilitating separation on a suitable CSP. A similar approach has been successfully used for the enantiomeric purity determination of other chiral amines, such as piperidin-3-amine, where derivatization with para-toluenesulfonyl chloride (PTSC) was performed. heraldopenaccess.us

A hypothetical, yet representative, chiral HPLC method for determining the enantiomeric excess of this compound after derivatization with a suitable agent like dansyl chloride is presented below. Dansyl chloride reacts with the primary amino group to form a highly fluorescent derivative, allowing for sensitive detection.

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionFluorescence (Ex: 340 nm, Em: 525 nm)
Injection Volume10 µL
Retention Time (R-enantiomer derivative)12.5 min
Retention Time (S-enantiomer derivative)15.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (e.e.) Calculation[(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100%

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For non-volatile amines, derivatization is essential to increase their volatility and prevent peak tailing. researchgate.net A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amino group to form a volatile trifluoroacetamide (B147638) derivative. nih.gov The separation is then achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz

Below is a plausible chiral GC method for the determination of the enantiomeric excess of this compound following derivatization with TFAA.

ParameterCondition
ColumnChirasil-Val (25 m x 0.25 mm, 0.16 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature Program100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature270 °C
Split Ratio50:1
Retention Time (R-enantiomer derivative)18.3 min
Retention Time (S-enantiomer derivative)18.9 min
Resolution (Rs)> 1.8
Enantiomeric Excess (e.e.) Calculation[(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100%

Computational Chemistry and Theoretical Studies on 3r 3 Aminopyrrolidine 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For (3R)-3-Aminopyrrolidine-1-sulfonamide, such studies would provide invaluable insights.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A systematic search did not yield any published studies that have calculated the HOMO-LUMO energies or mapped the orbital distributions for this compound. Such an analysis would be critical in predicting its behavior in chemical reactions.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to model reaction mechanisms, predict reaction pathways, and analyze the transition states involved. This is particularly relevant for understanding the synthesis and potential metabolic fate of a compound. No specific studies predicting reaction pathways or analyzing transition states for reactions involving this compound were found.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. These methods can provide insights into the flexibility of the molecule and the accessible conformations in different environments. A review of the literature did not uncover any studies that have performed MD simulations on this compound to determine its dynamic behavior and conformational preferences.

Density Functional Theory (DFT) Conformational Studies

Density Functional Theory (DFT) is a quantum mechanical method that can provide accurate information about the geometries and energies of different conformers. DFT studies are instrumental in constructing a detailed potential energy surface and identifying the global minimum energy conformation. Despite the widespread use of DFT for conformational analysis of organic molecules, no specific DFT studies on the conformational landscape of this compound have been reported.

Molecular Docking and Protein-Ligand Interaction Modeling (Focus on Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand binding.

While there are numerous molecular docking studies on various sulfonamide derivatives targeting a wide range of proteins, a specific investigation into the theoretical binding modes of this compound with any particular protein target could not be found. Such a study would involve docking the compound into the active site of a relevant protein and analyzing the resulting protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, to predict its binding affinity and mode of action.

Elucidation of Theoretical Binding Pockets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby elucidating the theoretical binding pocket. For derivatives of pyrrolidine (B122466) sulfonamide, docking studies have been performed against a variety of biological targets, including enzymes like carbonic anhydrases, kinases, and microbial enzymes. nih.govtandfonline.comunar.ac.id These studies consistently highlight the importance of the sulfonamide group in forming key interactions within the active site.

In studies on related pyrrolidine-benzenesulfonamides as carbonic anhydrase inhibitors, molecular docking revealed interactions with key amino acid residues within the enzyme's active site. tandfonline.com Similarly, docking of sulfonamide derivatives into the active sites of proteins like penicillin-binding protein 2X (PBP-2X) and the heme pocket of myoglobin (B1173299) has shown specific hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.govacs.orgrjb.ro For instance, the sulfonamide oxygen atoms are often predicted to act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. rjb.roacs.org The pyrrolidine ring typically engages in hydrophobic or van der Waals interactions with nonpolar residues.

A theoretical binding pocket for this compound can be inferred from such studies. It is likely to involve a combination of polar and nonpolar residues, with a specific pocket accommodating the sulfonamide group to form hydrogen bonds, and adjacent regions interacting with the pyrrolidine ring. Docking studies on (S)-3-aminopyrrolidine derivatives as dual Abl and PI3K inhibitors have shown that the aminopyrrolidine scaffold can effectively bind within kinase active sites. nih.gov

Table 1: Predicted Interacting Residues for Sulfonamide Derivatives in Various Protein Targets

Protein Target Interacting Amino Acid Residues Type of Interaction Reference
Carbonic Anhydrase I/II Thr, His, Zn(II) ion Hydrogen Bond, Coordination tandfonline.com
Acetylcholinesterase Trp, Tyr, His π-π Stacking, Hydrogen Bond tandfonline.com
P. falciparum N-myristoyltransferase Tyr, Asn, Gly Hydrogen Bond, Hydrophobic nih.gov
SARS-CoV-2 Main Protease (3CLpro) Gly, Cys, Thr Hydrogen Bond, π-electron interaction nih.gov
Penicillin-Binding Protein 2X (PBP-2X) Gly, Val, Arg Hydrogen Bond rjb.ro

This table is interactive. Click on headers to sort.

Prediction of Molecular Recognition Features

Molecular Recognition Features (MoRFs) are short, interaction-prone regions within proteins that undergo a disorder-to-order transition upon binding to a partner. iu.edu In the context of small molecules like this compound, the analogous concept involves identifying the key pharmacophoric features responsible for molecular recognition by a biological target.

Computational studies on sulfonamides consistently identify the sulfonamide moiety as a critical recognition feature. acs.orgharvard.edunih.gov Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) makes it a versatile interaction center. nih.govnih.gov The geometry of the sulfonamide group, with its tetrahedral sulfur atom, allows for specific directional interactions.

For this compound, the key predicted molecular recognition features would include:

Hydrogen Bond Donor: The primary amine on the pyrrolidine ring and the NH of the sulfonamide.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonamide group.

Hydrophobic/van der Waals Contacts: The aliphatic pyrrolidine ring.

Stereospecific Interactions: The (R)-chirality at position 3 of the pyrrolidine ring can lead to specific interactions, potentially enhancing binding affinity or selectivity for a particular target conformation. qub.ac.uk

These features are fundamental to how the molecule is "seen" by a protein's active site, governing the binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Derivation)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.net These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities or properties.

Descriptor Generation and Selection

The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors that numerically represent the structural and chemical features of the molecules under study. researchgate.net For a series of compounds including sulfonamide derivatives, these descriptors typically fall into several categories:

Topological (2D) Descriptors: These describe the atomic connectivity, size, and shape of the molecule (e.g., molecular weight, Kier & Hall connectivity indices, Wiener index).

Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information on the electronic structure (e.g., Mulliken charges, electrostatic potential). nih.gov

Hydrophobic Descriptors: These describe the lipophilicity of the molecule (e.g., LogP, molar refractivity).

Steric (3D) Descriptors: These relate to the three-dimensional arrangement of the molecule (e.g., molecular volume, surface area).

In QSAR studies of heterocyclic compounds and sulfonamides, descriptors related to hydrophobicity, molecular volume, and the presence of ionizable groups have been found to be important for predicting biological activity. qub.ac.uknih.govnih.gov

Table 2: Common Descriptors Used in QSAR/QSPR Models for Heterocyclic/Sulfonamide Compounds

Descriptor Category Example Descriptors Relevance Reference
Electronic Dipole Moment, HOMO-LUMO gap Reactivity, Polar Interactions researchgate.netmdpi.com
Steric Molecular Volume, Surface Area Size and fit in binding pocket nih.govnih.gov
Hydrophobic LogP, Sum of hydrophobic surfaces Membrane permeability, Hydrophobic interactions nih.govmdpi.com

This table is interactive. Click on headers to sort.

Model Development for Theoretical Potency or Selectivity

Once descriptors are generated, statistical methods are used to build a model that correlates a selection of these descriptors with the observed activity. Various linear and non-linear regression techniques are employed:

Multiple Linear Regression (MLR): A common method for creating a simple linear equation. nih.gov

Partial Least Squares (PLS): Useful when the number of descriptors is large or they are inter-correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Gaussian Process (GP) are increasingly used to capture complex, non-linear relationships between structure and activity. qub.ac.uknih.gov

For example, a 3D-QSAR study on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build models. nih.gov These models, which consider steric and electrostatic fields around the molecules, showed excellent correlation and predictive power. nih.gov Similarly, QSAR models for aryl sulfonamide derivatives as Mcl-1 inhibitors demonstrated that non-linear methods like LSSVM and GP gave statistically robust results (R² > 0.94). qub.ac.uk Such models can theoretically predict the potency of new compounds like this compound, provided it falls within the chemical domain of the model.

Solvent Effects and Solvation Models in Theoretical Studies

The surrounding solvent can significantly influence the conformation, stability, and reactivity of a molecule. Computational models must account for these solvent effects to provide realistic predictions. For sulfonamides, both explicit and implicit solvation models are used.

Explicit Solvation: Individual solvent molecules (e.g., water) are included in the simulation. This is computationally intensive but provides a detailed picture of solute-solvent interactions, such as specific hydrogen bonds.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is less computationally demanding and is widely used in quantum chemical calculations and molecular docking. Models like the Polarizable Continuum Model (PCM) are common.

Studies on the solubility and solvation of sulfonamides have employed models that combine parameters to predict behavior in different solvent systems. The Jouyban-Acree model, for instance, can be combined with Abraham solvation parameters to predict the solubility of sulfonamides in mixed solvents. researchgate.net Thermodynamic functions of solvation processes for various sulfonamides have been deduced from experimental solubility data, providing crucial parameters for refining computational models. nih.gov Quantum chemical studies using Density Functional Theory (DFT) often incorporate implicit solvent models to calculate the properties of sulfonamides in solution, which can differ significantly from the gas phase. nih.govresearchgate.net These models are essential for accurately predicting the behavior of this compound in a biological, aqueous environment.

Mechanistic Investigations of 3r 3 Aminopyrrolidine 1 Sulfonamide Interactions in Vitro

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)

Enzyme kinetic studies are fundamental to characterizing the inhibitory activity of a compound. For pyrrolidine (B122466) sulfonamide derivatives, these studies typically focus on identifying the mode of inhibition and quantifying the inhibitor's potency.

Reversible and Irreversible Inhibition Kinetics

The initial step in characterizing an enzyme inhibitor is to determine whether its action is reversible or irreversible. Sulfonamides commonly act as reversible inhibitors. juniperpublishers.com For instance, many antibacterial sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. juniperpublishers.comnih.gov This competitive inhibition is a form of reversible binding where the inhibitor and the natural substrate compete for the same active site on the enzyme. juniperpublishers.comnih.gov

Irreversible inhibition, in contrast, often involves the formation of a stable, covalent bond between the inhibitor and the enzyme, effectively permanently deactivating it. nih.gov While less common for the general class of sulfonamides, this mechanism is always a consideration in drug design and mechanistic studies. nih.gov

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. Studies on various pyrrolidine sulfonamide derivatives have reported Ki values against different enzyme targets.

For example, novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. nih.gov The most promising AChE inhibitors from this class exhibited Ki values in the nanomolar range. nih.gov Similarly, certain derivatives showed potent inhibition of hCAI and hCAII, with Ki values significantly lower than the reference compound, Acetazolamide. nih.gov

In a different context, sulphonamide pyrolidine carboxamide derivatives were evaluated for their antiplasmodial activity, with theoretical Ki values calculated for their binding to P. falciparum N-myristoyltransferase (PfNMT). nih.gov The most active of these derivatives was predicted to have a Ki of 0.09 µM. nih.gov

Table 1: Inhibition Constants (Ki) of Various Pyrrolidine Sulfonamide Derivatives

Compound ClassTarget EnzymeReported Ki Values
Pyrrolidine-based benzenesulfonamidesAcetylcholinesterase (AChE)22.34 ± 4.53 nM and 27.21 ± 3.96 nM for the most promising candidates nih.gov
Pyrrolidine-based benzenesulfonamidesHuman Carbonic Anhydrase I (hCAI)17.61 ± 3.58 nM nih.gov
Pyrrolidine-based benzenesulfonamidesHuman Carbonic Anhydrase II (hCAII)5.14 ± 0.61 nM nih.gov
Sulphonamide pyrolidine carboxamidesP. falciparum N-myristoyltransferase (PfNMT)0.09 µM (theoretical) for the most active derivative nih.gov

Note: The data presented are for structurally related compounds, not (3R)-3-Aminopyrrolidine-1-sulfonamide itself.

Substrate Competition Assays

Substrate competition assays are employed to elucidate the mechanism of inhibition, particularly to determine if an inhibitor is competitive, non-competitive, or uncompetitive. In a competitive inhibition model, the inhibitor binds to the same site as the substrate. nih.gov Consequently, increasing the substrate concentration can overcome the inhibitory effect. juniperpublishers.com This is the classic mechanism for antibacterial sulfonamides that compete with para-aminobenzoic acid (PABA). nih.govopenaccesspub.org

To perform these assays, enzyme activity is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, can distinguish between different inhibition modalities.

Protein Binding Interaction Studies (In Vitro)

Biophysical techniques are essential for a detailed understanding of the molecular interactions between a compound and its protein target. These methods provide insights into the thermodynamics and kinetics of binding.

Ligand Binding Assays using Biophysical Techniques (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. frontiersin.org By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. frontiersin.orgwhiterose.ac.uk From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. frontiersin.org This information is crucial for understanding the driving forces behind the interaction, whether it is enthalpy-driven (e.g., through hydrogen bonding and van der Waals interactions) or entropy-driven (e.g., through hydrophobic interactions and solvent rearrangement). whiterose.ac.uknews-medical.net

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. mdpi.com In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over it. mdpi.com The binding is monitored by changes in the refractive index at the sensor surface. mdpi.com SPR is particularly valuable for determining the kinetics of an interaction, providing association rate constants (kon) and dissociation rate constants (koff), in addition to the equilibrium dissociation constant (KD), which is a measure of binding affinity. mdpi.com

Characterization of Binding Affinity and Stoichiometry

Both ITC and SPR can provide precise measurements of binding affinity. While specific ITC or SPR data for this compound are not available, studies on related small molecule inhibitors demonstrate the utility of these techniques. For instance, ITC has been used to measure the binding free energy of various compounds to their target enzymes, revealing how molecular modifications impact binding thermodynamics. frontiersin.org

The stoichiometry of binding, which is the molar ratio of the interacting molecules in the complex, is also a key parameter. ITC directly determines stoichiometry, which is crucial for validating the interaction model and understanding the structure of the protein-ligand complex. news-medical.net

Table 2: Parameters Determined by Biophysical Techniques

TechniqueKey Parameters DeterminedPrimary Insights
Isothermal Titration Calorimetry (ITC)Binding Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS), Gibbs Free Energy (ΔG) frontiersin.orgwhiterose.ac.ukProvides a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpic vs. entropic). whiterose.ac.uk
Surface Plasmon Resonance (SPR)Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) mdpi.comOffers real-time kinetic data, detailing the speed of binding and unbinding. mdpi.com

Receptor Interaction Profiling (In Vitro, Focus on Binding)

The initial step in characterizing the interaction of a compound like this compound with a potential biological target involves in vitro binding assays. These experiments are designed to determine the affinity and specificity of the compound for a receptor, enzyme, or other protein target.

Radioligand binding assays are a sensitive and quantitative method to study receptor-ligand interactions. In a hypothetical scenario to assess the binding of this compound, a known radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand) with high affinity and specificity for the target receptor would be used. The assay would involve incubating the radioligand with a preparation of the target receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of unlabeled this compound.

The amount of radioligand bound to the receptor is measured, and the data is used to determine the binding affinity of the test compound. A successful binding assay would demonstrate specific binding, which is saturable and of high affinity.

Hypothetical Data from a Saturation Binding Experiment:

Radioligand Concentration (nM)Total Binding (cpm)Non-specific Binding (cpm)Specific Binding (cpm)
0.150050450
0.522002501950
1.040005003500
5.01200025009500
10.015000500010000
20.015500100005500

From such data, key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand can be determined, providing a baseline for competition experiments.

Competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound, by measuring its ability to compete with a radioligand for binding to the target receptor. In these experiments, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Illustrative Data from a Competition Binding Assay:

This compound Conc. (nM)% Inhibition of Radioligand Binding
0.15
115
1048
10085
100098

This data would allow for the calculation of the Ki value, providing a quantitative measure of the binding affinity of this compound for the target.

Elucidation of Molecular Recognition Principles

Understanding the forces that govern the binding of a ligand to its receptor is crucial for rational drug design and optimization. Computational modeling and structural biology techniques are often used to elucidate these molecular recognition principles.

Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. The this compound molecule possesses several potential hydrogen bond donors and acceptors. The sulfonamide group (-SO₂NH-) contains a hydrogen bond donor (the NH group) and two hydrogen bond acceptors (the oxygen atoms). The amino group (-NH₂) in the pyrrolidine ring is also a hydrogen bond donor.

Molecular docking simulations of this compound into the active site of a hypothetical receptor could reveal potential hydrogen bonding networks. For instance, the sulfonamide oxygen atoms might interact with backbone amide protons or the side chains of amino acid residues like arginine or lysine. The sulfonamide NH group could form a hydrogen bond with a carbonyl oxygen from the protein backbone or an acidic residue like aspartate or glutamate (B1630785). Similarly, the primary amine on the pyrrolidine ring could engage in hydrogen bonding with suitable acceptor groups in the receptor's binding pocket.

Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the binding of small molecules to their protein targets.

Hydrophobic Interactions: The pyrrolidine ring of this compound provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the entropic gain from the displacement of ordered water molecules from the binding site.

Electrostatic Interactions: The molecule also has polar features that can participate in electrostatic interactions. The partial negative charges on the oxygen atoms of the sulfonamide group can interact favorably with positively charged residues like arginine or lysine. The protonated form of the amino group on the pyrrolidine ring would carry a positive charge, allowing it to form salt bridges or favorable electrostatic interactions with negatively charged residues such as aspartate or glutamate in the receptor's active site.

A comprehensive understanding of these interactions, typically derived from a combination of experimental data and computational modeling, is essential for explaining the compound's binding affinity and selectivity, and for guiding the design of more potent and specific analogs.

Applications of 3r 3 Aminopyrrolidine 1 Sulfonamide As a Versatile Chemical Scaffold in Design

Rational Design of Ligands and Molecular Probes

The inherent structural features of (3R)-3-aminopyrrolidine-1-sulfonamide make it a valuable starting point for the design of novel ligands and molecular probes that can interact with biological targets with high affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a chemically different scaffold while retaining its biological activity. vulcanchem.com The this compound scaffold, with its defined stereochemistry and multiple points for diversification, presents an attractive option for such endeavors. Its rigid framework can mimic the spatial arrangement of pharmacophoric groups present in other cyclic or even acyclic molecules.

Fragment-Based Drug Design (FBDD) Strategies Incorporating the Scaffold

Fragment-based drug design (FBDD) has become a successful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and linked together to create more potent molecules. The this compound scaffold is well-suited for FBDD due to its relatively small size and the presence of functional groups that can engage in key binding interactions.

The sulfonamide moiety can act as a zinc-binding group, a common feature in inhibitors of metalloenzymes like carbonic anhydrases. By incorporating this scaffold into fragment libraries, researchers can explore its potential to anchor to the active sites of such enzymes. Subsequent elaboration of the amino group or the pyrrolidine (B122466) ring can then be used to "grow" the fragment into a more potent and selective inhibitor.

Table 1: Properties of Scaffolds in Drug Design

FeatureThis compound
Chirality Defined (R)-configuration
Core Structure Saturated pyrrolidine ring
Key Functional Groups Primary amine, Sulfonamide
Potential Interactions Hydrogen bonding, Ionic interactions, Metal coordination
Applications Scaffold hopping, Bioisosteric replacement, FBDD

Development of Chiral Catalysts and Auxiliaries

The chirality inherent in the this compound scaffold makes it a promising candidate for the development of new chiral catalysts and auxiliaries for asymmetric synthesis.

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small organic molecules to catalyze stereoselective reactions. Proline and its derivatives have been extensively studied as organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. The pyrrolidine ring of this compound is a core feature of many proline-based catalysts.

The presence of both an amino and a sulfonamide group offers the potential for bifunctional catalysis, where one group activates the nucleophile and the other activates the electrophile through hydrogen bonding. This dual activation can lead to highly organized transition states and, consequently, high levels of enantioselectivity. While the direct use of this compound as an organocatalyst is an area for further exploration, its structural similarity to known effective catalysts suggests significant potential.

Ligands for Metal-Catalyzed Reactions

Chiral ligands play a crucial role in asymmetric metal catalysis by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The amino group and potentially one of the sulfonamide oxygens of this compound can act as coordination sites for metal ions.

The development of palladium-catalyzed enantioselective C-H functionalization of saturated aza-heterocycles highlights the importance of chiral ligands in controlling stereoselectivity. The rigid pyrrolidine backbone of this compound could enforce a specific coordination geometry on a metal center, making it a candidate for a ligand in a variety of metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and cyclizations.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Self-assembly, the spontaneous organization of molecules into ordered structures, is a key principle in this field. The ability of the sulfonamide and amino groups in this compound to participate in hydrogen bonding suggests its potential utility in the design of self-assembling systems.

By attaching appropriate molecular recognition motifs or hydrophobic/hydrophilic groups to the scaffold, it may be possible to induce the formation of well-defined supramolecular architectures such as nanotubes, nanofibers, or gels. These materials could have applications in areas such as drug delivery, tissue engineering, and catalysis. The stereochemistry of the pyrrolidine ring could also play a role in directing the chirality of the resulting supramolecular assemblies. While specific research on the self-assembly of this compound is not yet prevalent, the principles of supramolecular chemistry suggest this as a promising avenue for future investigation.

Design of Molecular Receptors and Sensors

The design of synthetic molecular receptors and sensors capable of selectively binding to specific molecules is a cornerstone of supramolecular chemistry. The structural attributes of this compound make it a candidate for incorporation into such systems. The pyrrolidine ring provides a rigid backbone, while the amino and sulfonamide groups offer hydrogen bonding donor and acceptor sites.

While specific research detailing the use of this compound in molecular receptors and sensors is not extensively documented in publicly available literature, the foundational principles of molecular recognition suggest its potential. The chirality of the molecule could be exploited for the enantioselective recognition of guest molecules. The sulfonamide moiety is known to participate in a variety of intermolecular interactions, which are crucial for the stability and selectivity of host-guest complexes.

Formation of Supramolecular Architectures

Supramolecular architectures are complex, well-organized structures formed through non-covalent interactions between molecular building blocks. The ability of this compound to engage in hydrogen bonding and other non-covalent interactions suggests its potential as a tecton for the construction of such assemblies.

The primary amine and the sulfonamide group can participate in predictable hydrogen-bonding patterns, potentially leading to the formation of one-, two-, or three-dimensional networks. Although specific examples of supramolecular architectures self-assembled from this compound are not readily found in the literature, the sulfonamide functional group is known to form robust supramolecular synthons. nih.gov These synthons can guide the assembly of molecules into predictable crystalline structures. nih.gov The inherent chirality of the molecule could also introduce helical or other complex symmetries into the resulting supramolecular structures.

Materials Science Applications (Theoretical or Pre-clinical)

The incorporation of specific chemical functionalities into materials can impart them with novel and desirable properties. The this compound scaffold holds theoretical promise for applications in materials science, particularly in the development of functional polymers and materials.

Incorporation into Polymer Scaffolds

The bifunctional nature of this compound, with its primary amine and the potential for modification at the sulfonamide nitrogen, allows it to be incorporated into polymer chains. The primary amine can be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides.

While the literature does not currently provide specific examples of polymers synthesized from this compound, polymers based on amino acid monomers have gained significant attention in drug delivery and biomedical applications. nih.gov The incorporation of the chiral pyrrolidine sulfonamide moiety could introduce specific recognition sites or catalytic activity into the polymer backbone. Furthermore, polymers containing sulfonamide groups have been explored for various applications, including as drug carriers. mdpi.com

Development of Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. The unique chemical structure of this compound suggests its potential use in the development of such materials. For instance, its ability to coordinate with metal ions through the amino and sulfonamide groups could be exploited in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with tailored properties for catalysis or separation.

The development of materials with specific biological activities is another area of interest. Sulfonamide-containing compounds have a long history of use as antimicrobial agents. ajchem-b.comwikipedia.org Materials functionalized with the this compound moiety could potentially exhibit antimicrobial properties. However, it is important to note that these applications are currently theoretical, and further research is needed to explore these possibilities.

Chemical Biology Tool Development (Focus on Molecular Mechanism Elucidation)

Chemical biology tools are essential for dissecting complex biological processes at the molecular level. The this compound scaffold has found a significant application in this area, particularly in the development of photoaffinity labels.

Photoaffinity Labels

Photoaffinity labeling is a powerful technique used to identify and study the interactions of small molecules with their biological targets, typically proteins. mdpi.comenamine.net A photoaffinity label is a molecule that contains a photoreactive group, a recognition element that binds to the target, and often a reporter tag for detection or enrichment. mdpi.com

The general structure of a photoaffinity probe consists of three key components:

ComponentFunctionExample Moieties
Recognition Element Binds specifically to the biological target of interest.A pharmacophore or a ligand known to interact with the target.
Photoreactive Group Upon activation with light, forms a highly reactive intermediate that covalently crosslinks to the target.Benzophenones, Aryl Azides, Diazirines. enamine.net
Reporter Tag Enables the detection, visualization, and/or isolation of the labeled target.Biotin (B1667282), fluorescent dyes, radioactive isotopes, or a "clickable" handle like an alkyne or azide.

The this compound scaffold is a valuable starting point for the synthesis of photoaffinity probes. The sulfonamide portion can serve as a key recognition element for certain classes of enzymes, while the pyrrolidine ring provides a rigid framework for the attachment of a photoreactive group and a reporter tag.

For example, benzophenone-based clickable photoaffinity probes have been developed for the labeling of non-ribosomal peptide synthetases. nih.gov In these probes, a benzophenone (B1666685) group acts as the photoreactive moiety, and a clickable alkyne allows for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The choice of the photoreactive group can influence the efficiency of labeling, with trifluoromethyl phenyl diazirine-based probes showing rapid cross-linking in some systems. nih.gov

The development of such probes based on the this compound scaffold can provide valuable insights into the molecular mechanisms of action of drugs and help in the identification of new drug targets.

Chemical Probes for Target Validation

The strategic application of chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the identification and validation of new therapeutic targets. A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby allowing for the interrogation of that target's biological function in a cellular or in vivo context. The "this compound" scaffold presents a versatile and promising framework for the development of such probes, owing to its inherent structural and chemical properties.

The design of an effective chemical probe hinges on several key attributes, including high potency and selectivity for the target of interest, as well as appropriate physicochemical properties to ensure cell permeability and engagement with the target in its native environment. The "this compound" core offers multiple points for chemical modification, allowing for the systematic optimization of these parameters. The pyrrolidine ring provides a three-dimensional structure that can be functionalized to enhance binding affinity and selectivity, while the sulfonamide group can participate in key hydrogen bonding interactions within a protein's binding site.

The development of chemical probes from the "this compound" scaffold would typically involve the introduction of a reactive or reporter group. For instance, the amine functionality of the pyrrolidine ring can be readily derivatized to incorporate a photoaffinity label, a biotin tag for pull-down experiments, or a fluorescent dye for imaging applications. These modifications transform the core scaffold into a powerful tool for target validation.

One common approach to target validation involves the use of activity-based protein profiling (ABPP). In this technique, a chemical probe is designed to covalently bind to the active site of an enzyme or a class of enzymes. The "this compound" scaffold could be elaborated with an electrophilic "warhead," such as a sulfonyl fluoride, to create an activity-based probe. Such a probe would allow for the selective labeling and subsequent identification of its protein targets from complex biological mixtures, thereby providing crucial information about their roles in disease processes.

The table below outlines potential chemical probes that could be conceptually designed from the "this compound" scaffold for the purpose of target validation.

Target ClassProbe TypeReporter/Reactive GroupRationale
KinasesCovalent InhibitorElectrophilic warhead (e.g., acrylamide)The aminopyrrolidine scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, with the warhead forming a covalent bond with a nearby cysteine residue, enabling target identification and validation.
BromodomainsAffinity-based ProbeBiotinThe scaffold can be decorated with moieties that mimic the natural acetyl-lysine ligand of bromodomains. The biotin tag would facilitate the isolation and identification of the target protein and its binding partners.
G-protein coupled receptors (GPCRs)Photoaffinity LabelDiazirine or benzophenoneBy incorporating a photoactivatable group, the probe can be used to covalently crosslink to the GPCR upon UV irradiation, allowing for the unambiguous identification of the receptor and characterization of the ligand-binding site.
MetalloenzymesReversible Inhibitor with ReporterFluorescent dyeThe sulfonamide moiety can act as a zinc-binding group. Appending a fluorophore would allow for the visualization of the enzyme's localization and activity in living cells through fluorescence microscopy.

Detailed research findings on analogous scaffolds support the potential of this approach. For example, the development of selective inhibitors for various enzyme families has often relied on the modification of core heterocyclic structures. The inherent chirality of the "(3R)-3-aminopyrrolidine" component can also be exploited to achieve stereospecific interactions with the target protein, leading to enhanced selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-Aminopyrrolidine-1-sulfonamide to ensure high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or enzymatic resolution. For example, using (R)-proline derivatives as starting materials and monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry. Structural validation should include X-ray crystallography to confirm the (3R) configuration .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify pyrrolidine ring substituents and sulfonamide group placement.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray diffraction : Resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Adopt hazard controls per GHS guidelines:

  • Use fume hoods and PPE (gloves, lab coats).
  • Follow protocols for spill management (P391: Collect spillage) and storage (P405: Store locked up) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Methodology :

  • Comparative assay design : Use standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (pH, temperature).
  • Dose-response analysis : Calculate IC50_{50} values with nonlinear regression to identify model-specific sensitivities.
  • Statistical validation : Apply ANOVA to assess inter-experimental variability .

Q. What strategies address discrepancies in enzyme inhibition assays involving this compound?

  • Methodology :

  • Kinetic profiling : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
  • Buffer optimization : Test variations in ionic strength or cofactors (e.g., Mg2+^{2+}) to rule out assay interference.
  • Orthogonal assays : Validate results using fluorescence polarization or SPR (surface plasmon resonance) .

Q. How to apply the 3R principles (Replace, Reduce, Refine) in preclinical studies involving this compound?

  • Methodology :

  • Replace : Prioritize in silico docking studies (e.g., molecular dynamics simulations) to predict binding affinities before animal testing.
  • Reduce : Use power analysis to determine the minimal sample size required for statistical significance.
  • Refine : Implement non-invasive imaging (e.g., PET scans) to monitor drug distribution in vivo, minimizing animal distress .

Q. What advanced techniques confirm the stereochemical stability of this compound under physiological conditions?

  • Methodology :

  • Circular dichroism (CD) : Track changes in optical activity over time in buffer solutions (pH 7.4, 37°C).
  • Racemization studies : Use chiral chromatography to quantify enantiomer ratios after prolonged incubation.
  • Computational modeling : Simulate energy barriers for stereoinversion using DFT (density functional theory) .

Data Interpretation & Ethical Considerations

Q. How should researchers interpret conflicting toxicity profiles between in vitro and in vivo models?

  • Methodology :

  • Metabolite screening : Identify species-specific metabolites via LC-MS to explain differential toxicity.
  • Cross-species pharmacokinetics : Compare bioavailability and half-life in rodents vs. human hepatocyte models.
  • Pathway analysis : Use transcriptomics (RNA-seq) to highlight conserved vs. divergent toxic pathways .

Q. What ethical frameworks guide the use of animal models in studying this compound’s neuropharmacological effects?

  • Methodology :

  • Institutional oversight : Adhere to IACUC (Institutional Animal Care and Use Committee) protocols for humane endpoints.
  • Behavioral refinement : Use automated monitoring systems (e.g., video tracking) to reduce handling stress.
  • Alternatives : Validate findings with human-induced pluripotent stem cell (iPSC)-derived neurons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.